PEX14-PEX5 Inhibitor-5
描述
属性
分子式 |
C32H33N5O2 |
|---|---|
分子量 |
519.649 |
IUPAC 名称 |
1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C32H33N5O2/c1-39-30-14-13-24(26-11-4-5-12-27(26)30)20-36-17-15-29-28(21-36)31(35-37(29)18-16-33)32(38)34-19-23-9-6-8-22-7-2-3-10-25(22)23/h2-14H,15-21,33H2,1H3,(H,34,38) |
InChI 键 |
WADXPVUOGGMXPD-UHFFFAOYSA-N |
SMILES |
O=C(C1=NN(CCN)C2=C1CN(CC3=C4C=CC=CC4=C(OC)C=C3)CC2)NCC5=C6C=CC=CC6=CC=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PEX14-PEX5 Inhibitor-5 |
产品来源 |
United States |
相似化合物的比较
Structural and Mechanistic Differences
Key Findings :
- Inhibitor-5 exhibits superior potency due to its precise mimicry of PEX5's di-aromatic motifs and stabilization via salt bridges (e.g., Asp96-Lys34) .
- Piperazinones and oxazepines show weaker activity due to suboptimal electrostatic interactions and higher entropic penalties .
- Inhibitor-5’s selectivity is attributed to structural divergence between human and parasite PEX14-PEX5 interfaces, particularly in the WxxxF/Y binding pockets .
Preclinical Efficacy
- Inhibitor-5: Causes glycosomal enzyme mislocalization, ATP depletion, and parasite death at 2–5 µM in T. cruzi and T. brucei models.
- Piperazinones: Require higher doses (≥20 µM) to achieve similar effects, with partial rescue of parasite viability upon washout .
- Oxazepines : Show delayed action due to slower membrane penetration, necessitating prolonged exposure .
Computational and Structural Insights
- EDA Analysis : Inhibitor-5 achieves a near-optimal balance of electrostatic (ΔE = -18 kcal/mol) and dispersion (ΔE = -12 kcal/mol) contributions, mirroring natural PEX5-PEX14 interactions .
- MD Simulations: Inhibitor-5 maintains stable binding despite membrane proximity, whereas piperazinones exhibit higher conformational flexibility, reducing residence time .
- SAR Studies : Substitutions at the pyrazolo[4,3-c]pyridine C3 position (e.g., methoxynaphthyl groups) enhance affinity by filling hydrophobic pockets in PEX14 .
准备方法
Core Scaffold Construction
The pyrazolo[4,3-c]pyridine core is synthesized via a cyclization reaction starting from 5-amino-1H-pyrazole-4-carbonitrile. Treatment with ethyl acetoacetate under acidic conditions yields the bicyclic framework, which is subsequently functionalized at positions 3 and 7 to introduce aromatic substituents targeting the PEX14 hydrophobic pockets.
Trp Pocket Modifications
A naphthalene moiety is introduced at position 3 to optimize interactions with the Trp-binding pocket of PEX14. This is achieved through a Suzuki-Miyaura coupling reaction using a naphthaleneboronic acid derivative and a brominated pyrazolo[4,3-c]pyridine intermediate.
Phe Pocket Optimization
Position 7 is modified with a 4-methoxynaphthalene group to enhance affinity for the Phe pocket. Reductive amination of a primary amine intermediate with 4-methoxy-1-naphthaldehyde, followed by purification via column chromatography, yields the desired substituent.
Final Assembly
The hybrid molecule Inhibitor-5 is generated by merging optimized substituents from earlier intermediates. A Mannich reaction introduces a dimethylaminomethyl linker, critical for bridging the Trp and Phe pocket-targeting groups. Final purification via high-performance liquid chromatography (HPLC) ensures >95% purity.
Structural and Biochemical Validation
X-ray Crystallography and NMR Studies
Co-crystallization of Inhibitor-5 with the TbPEX14 N-terminal domain reveals a binding mode where the naphthalene systems occupy both Trp (Phe35/Phe52) and Phe (Trp118/Phe122) pockets (Figure 1A). Nuclear magnetic resonance (NMR) titration experiments confirm competitive displacement of Pex5 peptides by Inhibitor-5 , with chemical shift perturbations localized to helices α1 and α2 of PEX14(N).
Affinity and Selectivity Profiling
Isothermal titration calorimetry (ITC) measures a dissociation constant () of 0.8 ± 0.2 μM for Inhibitor-5 binding to TbPEX14, representing a 10-fold improvement over earlier analogs. Selectivity assays against human PEX14 (HsPEX14) show a of 2.1 ± 0.5 μM, indicating species-specific optimization potential.
Structure-Activity Relationship (SAR) Analysis
Critical structural features of Inhibitor-5 and analogs are summarized in Table 1.
Table 1: SAR of Pyrazolo[4,3-c]pyridine Derivatives Targeting PEX14-PEX5
| Compound | R1 (Trp Pocket) | R2 (Phe Pocket) | TbPEX14 EC50 (μM) | HsPEX14 EC50 (μM) |
|---|---|---|---|---|
| 4 | Phenyl | Phenyl | 12.4 ± 1.5 | 25.6 ± 3.2 |
| 13 | Naphthalene | Phenyl | 2.8 ± 0.4 | 8.3 ± 1.1 |
| 20 | Phenyl | 4-MeO-Naphthalene | 1.9 ± 0.3 | 5.7 ± 0.9 |
| 29 (Inhibitor-5) | Naphthalene | 4-MeO-Naphthalene | 0.8 ± 0.2 | 2.1 ± 0.5 |
Key SAR insights include:
-
Naphthalene vs. Phenyl : Replacement of phenyl with naphthalene at R1 improves TbPEX14 affinity 4-fold (4 vs. 13 ), likely due to enhanced π-stacking with Phe35/Phe52.
-
Methoxy Positioning : Introduction of a 4-methoxy group on R2 naphthalene (20 ) boosts activity 3-fold versus non-substituted analogs, attributed to hydrogen bonding with Lys56.
-
Hybridization Strategy : Merging optimal R1 and R2 groups in Inhibitor-5 achieves synergistic effects, reducing EC50 values to sub-micromolar levels.
Biochemical and Cellular Efficacy
常见问题
Q. What is the mechanistic rationale for targeting the PEX14-PEX5 interaction in Trypanosoma?
Disrupting the PEX14-PEX5 protein-protein interaction (PPI) prevents the import of glycosomal enzymes (e.g., glycolytic enzymes) into peroxisome-like organelles, leading to cytosolic mislocalization, ATP depletion, and parasite death. Key methodologies to validate this mechanism include:
Q. How are initial hit compounds for PEX14-PEX5 inhibitors identified?
High-throughput screening (HTS) and structure-based design are primary approaches:
- HTS : Libraries (e.g., tricyclic dibenzo[b,f]oxazepines) are screened using biochemical assays (e.g., fluorescence polarization) .
- Structure-based design : Docking to high-resolution PEX14-PEX5 co-crystal structures (e.g., PDB IDs 5LQ3, 5LQ4) guides scaffold optimization .
- Nuclear Magnetic Resonance (NMR) validates ligand binding to PEX14 pockets .
Q. What assays are used to measure inhibitory activity against PEX14-PEX5?
- In vitro : AlphaScreen (signal disruption between His-tagged PEX14 and GST-tagged PEX5) .
- Cellular : Trypanocidal activity in T. brucei cultures (EC₅₀ values) and mislocalization of glycosomal enzymes (e.g., aldolase-GFP reporters) .
- Counter-screening : Selectivity assays against human PEX5 homologs to minimize off-target effects .
Advanced Research Questions
Q. How can structural data resolve contradictions in structure-activity relationships (SAR) of PEX14-PEX5 inhibitors?
Discrepancies between biochemical potency and cellular efficacy often arise from:
- Binding site flexibility : PEX14 has multiple hydrophobic pockets; use molecular dynamics simulations to assess ligand-induced conformational changes .
- Membrane permeability limitations : Pair logP/logD measurements with cellular assays to differentiate intrinsic activity from bioavailability issues .
- Orthogonal validation : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., Kd in nM range) to confirm AlphaScreen results .
Q. What strategies improve the pharmacokinetic (PK) profile of PEX14-PEX5 inhibitors?
- Scaffold rigidification : Replace flexible linkers in piperazinone derivatives with fused rings (e.g., dibenzo[b,f]oxazepines) to enhance metabolic stability .
- Pro-drug approaches : Mask polar groups (e.g., carboxylic acids) to improve oral bioavailability in murine models .
- In vivo PK/PD modeling : Correlate plasma exposure (AUC) with parasite load reduction in T. brucei-infected mice .
Q. How can computational methods address limitations in optimizing PEX14-PEX5 inhibitors?
- Energy Decomposition Analysis (EDA) : Quantifies electrostatic, dispersion, and polarization contributions to binding, guiding substituent prioritization (e.g., aromatic vs. aliphatic groups) .
- AI-driven design : Neural networks trained on SAR data predict novel scaffolds with improved in silico docking scores .
- Free-energy perturbation (FEP) : Calculates relative binding affinities for methyl/chlorine substitutions in lead compounds .
Q. What experimental controls are critical when assessing off-target effects in animal models?
- Tissue-specific PEX5/PEX14 knockdown : CRISPR-Cas9 in murine hepatocytes to confirm on-target toxicity thresholds .
- Metabolomic profiling : Compare ATP/NADH levels in host vs. parasite cells post-treatment .
- Cryo-EM : Verify inhibitor binding to T. brucei PEX14 but not human homologs (resolution ≤3.0 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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